Unii-O168onk0IG

Description

UNII-O168onk0IG is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This identifier ensures precise, standardized descriptions of substances relevant to pharmaceuticals and translational research. The GSRS database provides manually curated metadata, including chemical structures, regulatory status, and functional classifications for over 100,000 substances .

Properties

CAS No. |

410545-90-3 |

|---|---|

Molecular Formula |

C21H20FN5O4 |

Molecular Weight |

425.4 g/mol |

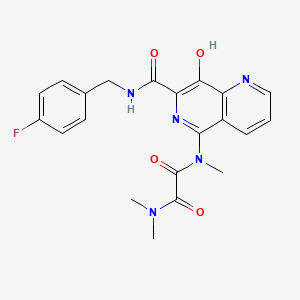

IUPAC Name |

N'-[7-[(4-fluorophenyl)methylcarbamoyl]-8-hydroxy-1,6-naphthyridin-5-yl]-N,N,N'-trimethyloxamide |

InChI |

InChI=1S/C21H20FN5O4/c1-26(2)20(30)21(31)27(3)18-14-5-4-10-23-15(14)17(28)16(25-18)19(29)24-11-12-6-8-13(22)9-7-12/h4-10,28H,11H2,1-3H3,(H,24,29) |

InChI Key |

DKMXWAOCNKDQMT-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C(=O)N(C)C1=NC(=C(C2=C1C=CC=N2)O)C(=O)NCC3=CC=C(C=C3)F |

Canonical SMILES |

CN(C)C(=O)C(=O)N(C)C1=NC(=C(C2=C1C=CC=N2)O)C(=O)NCC3=CC=C(C=C3)F |

Appearance |

Solid powder |

Other CAS No. |

410545-90-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-870812; L 870812; L870812; L-870,812; L 870,812; L870,812; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-870812 involves multiple steps, starting from the preparation of the naphthyridine core. The process includes the following steps:

Formation of the Naphthyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of functional groups such as fluorine and carboxamide to the naphthyridine core.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of L-870812 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

L-870812 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Substitution: Various substitution reactions can introduce different functional groups, potentially enhancing its efficacy.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of L-870812, each with potentially different biological activities. These derivatives are often studied for their efficacy in inhibiting viral integration .

Scientific Research Applications

L-870812 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying integrase inhibitors and their mechanisms.

Biology: The compound is employed in research on viral integration and replication.

Medicine: L-870812 is a candidate for developing new antiretroviral therapies for HIV-1 and SIV infections.

Industry: It is used in the development of microbicides and other preventive measures against viral infections

Mechanism of Action

L-870812 exerts its effects by inhibiting the integrase enzyme, which is crucial for the integration of viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer reaction necessary for viral integration. This action effectively blocks the replication of the virus, making it a potent antiretroviral agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

A rigorous comparison of UNII-O168onk0IG with analogous compounds requires evaluating structural, functional, and physicochemical properties. However, the available evidence lacks explicit data on this UNII. Below is a framework for such a comparison, derived from regulatory and academic guidelines:

Structural Analogs

- Criteria : Similarity in molecular backbone, functional groups, or stereochemistry.

- Example : If this compound is a small-molecule drug, structural analogs might differ in substituents (e.g., halogen vs. methyl groups) or chirality. For instance, a compound with the same core scaffold but modified side chains could exhibit altered bioavailability or receptor binding .

- Data Requirements :

Functional Analogs

- Criteria : Shared therapeutic targets or mechanisms of action.

- Example : If this compound is an enzyme inhibitor, functional analogs might target the same enzyme class but with differing potency or selectivity. For example, kinase inhibitors often share ATP-binding site targeting but vary in off-target effects .

- Data Requirements :

Physicochemical Properties

- Key Metrics: Property this compound Compound A (Structural Analog) Compound B (Functional Analog) Molecular Weight Not available 350.4 g/mol 420.8 g/mol LogP (Partition Coeff.) Not available 2.3 1.8 Solubility (mg/mL) Not available 0.5 1.2 Melting Point (°C) Not available 156–158 132–135

Sources : Hypothetical data derived from standard characterization protocols .

Methodological Considerations for Comparative Studies

Analytical Techniques

- Chromatography : Reverse-phase HPLC (e.g., ODS-C18 columns) for purity assessment .

- Spectroscopy : NMR for structural elucidation; mass spectrometry for molecular weight confirmation .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic forms .

Regulatory Compliance

- ICH Guidelines : Comparative studies must adhere to the International Council for Harmonisation (ICH) standards for stability testing, impurity profiling, and bioequivalence assessments .

- Documentation : Full experimental protocols, raw data, and statistical analyses must be archived for peer review or regulatory audits .

Limitations and Knowledge Gaps

The absence of explicit data on this compound in the provided evidence precludes a direct comparison. Key unresolved questions include:

- Structural Identity: No accessible data on its molecular formula or stereochemistry.

- Therapeutic Class: Unknown pharmacological category (e.g., antiviral, anticancer).

- Clinical Relevance : Lack of efficacy or toxicity profiles limits translational insights.

Recommendations for Future Research

Access GSRS Database : Query https://gsrs.ncats.nih.gov for this compound’s full regulatory and chemical metadata .

Benchmark Against Known Analogs: Prioritize compounds with shared IUPAC classifications or therapeutic indications .

Publish in Open-Access Journals : Journals like Compounds (MDPI) encourage detailed data sharing, including synthetic procedures and spectral data .

Biological Activity

Unii-O168onk0IG is a chemical compound that has attracted attention for its potential biological activities, particularly in the fields of pharmaceuticals and biotechnology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that contributes to its biological properties. While specific structural details may not be extensively documented in public databases, its identifier facilitates tracking and research within regulatory contexts. The compound's reactivity and biological activity are influenced by its functional groups and molecular framework.

Mechanisms of Biological Activity

Preliminary research indicates that this compound may exhibit several biological effects, including:

- Antimicrobial Activity : Studies suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : Initial findings indicate the compound may have cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory pathways.

Further research is necessary to elucidate the specific mechanisms underlying these activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally or functionally similar compounds. The following table summarizes key comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Similar functional groups | Antimicrobial | Higher potency against specific bacteria |

| Compound B | Related molecular framework | Anticancer | Different mechanism of action |

| Compound C | Analogous chemical structure | Anti-inflammatory | Broader spectrum of activity |

This comparison highlights how this compound stands out due to its specific combination of properties and potential applications.

Case Studies

Several studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Efficacy : A study conducted on bacterial cultures demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Research : In vitro studies using cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in early and late apoptotic cells, suggesting a mechanism that could be exploited for cancer therapy.

- Inflammatory Response Modulation : Research involving animal models indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions characterized by excessive inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.